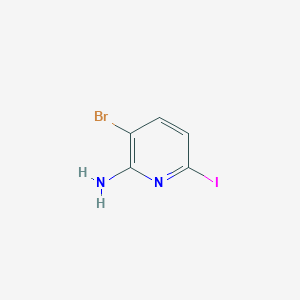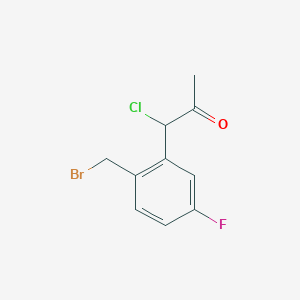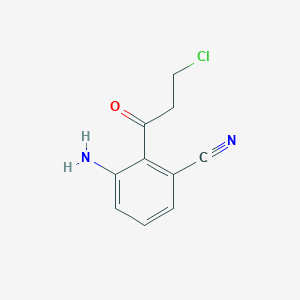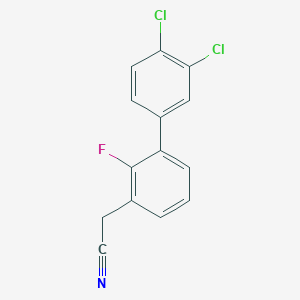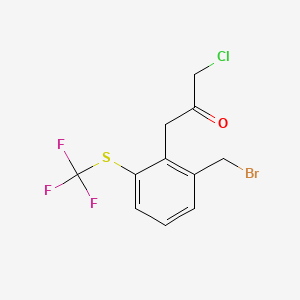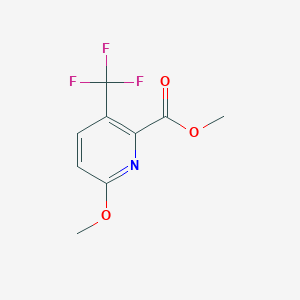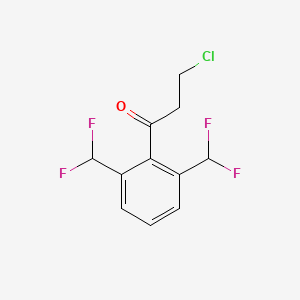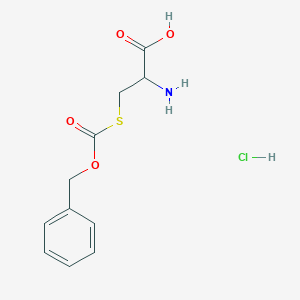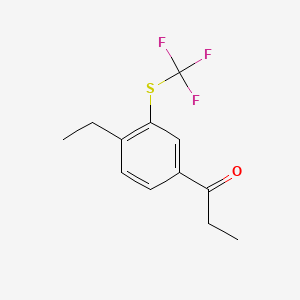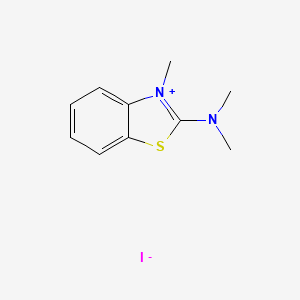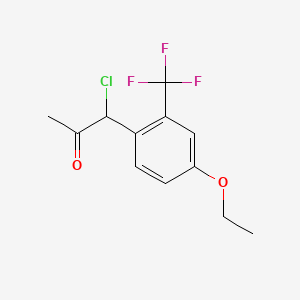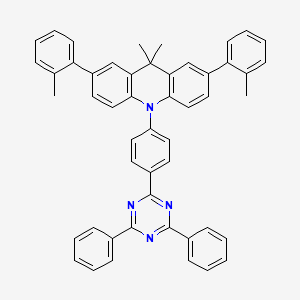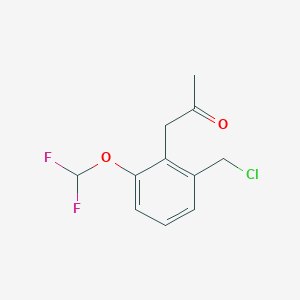
1-(2-(Chloromethyl)-6-(difluoromethoxy)phenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Chloromethyl)-6-(difluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C11H11ClF2O2. This compound is characterized by the presence of a chloromethyl group, a difluoromethoxy group, and a propan-2-one moiety. It is a versatile intermediate used in various chemical syntheses and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Chloromethyl)-6-(difluoromethoxy)phenyl)propan-2-one typically involves the reaction of 2-(chloromethyl)-6-(difluoromethoxy)benzene with propan-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications .
化学反应分析
Types of Reactions
1-(2-(Chloromethyl)-6-(difluoromethoxy)phenyl)propan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(2-(Chloromethyl)-6-(difluoromethoxy)phenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 1-(2-(Chloromethyl)-6-(difluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or proteins. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level .
相似化合物的比较
Similar Compounds
- 1-(2-(Chloromethyl)-3-(difluoromethoxy)phenyl)propan-2-one
- 1-Chloro-1-(2-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-2-one
Uniqueness
1-(2-(Chloromethyl)-6-(difluoromethoxy)phenyl)propan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity.
属性
分子式 |
C11H11ClF2O2 |
|---|---|
分子量 |
248.65 g/mol |
IUPAC 名称 |
1-[2-(chloromethyl)-6-(difluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C11H11ClF2O2/c1-7(15)5-9-8(6-12)3-2-4-10(9)16-11(13)14/h2-4,11H,5-6H2,1H3 |
InChI 键 |
IKDCNRGGMJXCON-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC1=C(C=CC=C1OC(F)F)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid, 4-[bis(phenylmethyl)amino]-, ethyl ester](/img/structure/B14053956.png)
